![molecular formula C8H4F2O7S2 B2403042 3,5-Bis(fluorosulfonyloxy)-1-benzofuran CAS No. 2408971-90-2](/img/structure/B2403042.png)
3,5-Bis(fluorosulfonyloxy)-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(fluorosulfonyloxy)-1-benzofuran, also known as BSFB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a benzofuran derivative that contains two fluorosulfonyl groups, making it a highly reactive and versatile molecule. In
Wissenschaftliche Forschungsanwendungen
3,5-Bis(fluorosulfonyloxy)-1-benzofuran has numerous potential applications in scientific research. One of the most promising areas is in the field of organic synthesis, where it can be used as a reagent for the introduction of fluorosulfonyl groups into various organic molecules. This can lead to the creation of new compounds with unique properties and applications.
Another area of research where this compound has shown promise is in the development of new materials. The compound has been used to modify the surface properties of various materials, including polymers and metals, which can lead to improved performance in various applications.
Wirkmechanismus
The mechanism of action of 3,5-Bis(fluorosulfonyloxy)-1-benzofuran is not fully understood, but it is believed to involve the reaction of the fluorosulfonyl groups with various functional groups on target molecules. This can lead to the formation of new chemical bonds and the modification of the target molecule's properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound, but it is believed to be relatively non-toxic and non-carcinogenic. However, further research is needed to fully understand the compound's effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,5-Bis(fluorosulfonyloxy)-1-benzofuran is its high reactivity, which makes it a useful reagent for a wide range of applications. However, its reactivity can also be a limitation, as it can lead to unwanted side reactions or the formation of undesired products. Additionally, the compound's high cost and limited availability can also be a limitation for some researchers.
Zukünftige Richtungen
There are numerous future directions for research on 3,5-Bis(fluorosulfonyloxy)-1-benzofuran. One area of interest is in the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields, including materials science and organic synthesis. Finally, more research is needed to fully understand the compound's effects on living organisms, which could have important implications for its use in scientific research.
Synthesemethoden
3,5-Bis(fluorosulfonyloxy)-1-benzofuran can be synthesized through a multistep process that involves the reaction of benzofuran with fluorosulfonyl chloride. The resulting intermediate is then treated with a base to form the final product. This synthesis method is relatively simple and can be scaled up for larger quantities of the compound.
Eigenschaften
IUPAC Name |
3,5-bis(fluorosulfonyloxy)-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O7S2/c9-18(11,12)16-5-1-2-7-6(3-5)8(4-15-7)17-19(10,13)14/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCBZNLGDIJHTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)F)C(=CO2)OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.